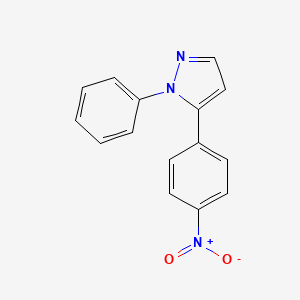

5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole

Description

Properties

CAS No. |

62089-28-5 |

|---|---|

Molecular Formula |

C15H11N3O2 |

Molecular Weight |

265.27 g/mol |

IUPAC Name |

5-(4-nitrophenyl)-1-phenylpyrazole |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)14-8-6-12(7-9-14)15-10-11-16-17(15)13-4-2-1-3-5-13/h1-11H |

InChI Key |

YZWANVMVDZKGCA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole chemical structure

The following technical guide details the structural analysis, regioselective synthesis, and characterization of 5-(4-Nitrophenyl)-1-phenyl-1H-pyrazole . This document is structured for researchers requiring actionable, high-fidelity protocols and mechanistic insights.

Core Scaffold Analysis, Regioselective Synthesis, and Characterization

Executive Summary

The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, distinct from its thermodynamically more stable 1,3-isomer. It serves as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib) and cannabinoid receptor antagonists (e.g., Rimonabant).

This compound represents a critical specific derivative where the 4-nitro group functions as a versatile handle for further diversification (e.g., reduction to an aniline for sulfonamide coupling). Synthesizing this molecule requires overcoming the inherent preference for 1,3-cyclization, necessitating a kinetic control strategy using 4-nitrocinnamaldehyde rather than 1,3-diketones.

Structural Analysis & Physicochemical Properties[1][2][3][4]

Chemical Structure

The molecule consists of a central pyrazole ring N-substituted at position 1 with a phenyl group and C-substituted at position 5 with a 4-nitrophenyl group.[1] Positions 3 and 4 are unsubstituted (bearing hydrogen atoms).

| Feature | Specification |

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₁N₃O₂ |

| Molecular Weight | 265.27 g/mol |

| Key Substituents | N1-Phenyl (Steric bulk), C5-(4-Nitrophenyl) (Electron withdrawing) |

| Regiochemistry | 1,5-Isomer (Kinetic product via cinnamaldehyde route) |

| Electronic State | Highly conjugated; Nitro group induces strong dipole moment |

The Regioselectivity Challenge

In pyrazole synthesis, the reaction of arylhydrazines with 1,3-electrophiles (like chalcones or 1,3-diketones) typically favors the 1,3-diaryl isomer due to steric minimization between the N-aryl group and the C5-substituent.

-

1,3-Isomer (Thermodynamic): Phenyl groups are far apart (positions 1 and 3).

-

1,5-Isomer (Target): Phenyl groups are adjacent (positions 1 and 5), creating steric clash.

-

Solution: Use 4-nitrocinnamaldehyde .[2][3][4] The aldehyde carbon becomes C3 (unsubstituted), and the

-carbon (attached to the nitrophenyl ring) becomes C5. The mechanism forces the hydrazine nitrogen to attack the aldehyde first, locking the regiochemistry before cyclization.

Synthetic Pathway & Mechanism[9]

The synthesis proceeds via a two-step sequence: Condensation/Cyclization to a pyrazoline intermediate, followed by Oxidative Aromatization .[5]

Retrosynthetic Workflow (DOT Diagram)

Figure 1: Stepwise synthetic route ensuring 1,5-regiochemistry.

Mechanistic Detail

-

Hydrazone Formation: The terminal

of phenylhydrazine attacks the aldehyde carbonyl of 4-nitrocinnamaldehyde. This is faster than Michael addition. -

5-endo-trig Cyclization: The internal

nitrogen attacks the -

Aromatization: The resulting pyrazoline is oxidized (dehydrogenated) to restore aromaticity.

Experimental Protocol

Safety Note: Phenylhydrazine is toxic and a potential skin sensitizer. 4-Nitrocinnamaldehyde is an irritant. Work in a fume hood.

Step 1: Synthesis of Pyrazoline Intermediate

Reagents:

-

4-Nitrocinnamaldehyde (10 mmol, 1.77 g)

-

Phenylhydrazine (11 mmol, 1.08 mL)

-

Solvent: Ethanol (20 mL) + Glacial Acetic Acid (2 mL)

Procedure:

-

Dissolve 4-nitrocinnamaldehyde in ethanol in a round-bottom flask.

-

Add phenylhydrazine dropwise followed by acetic acid.

-

Reflux the mixture for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot should disappear, replaced by a fluorescent pyrazoline spot.

-

Cool to room temperature. The pyrazoline often precipitates as a yellow/orange solid.

-

Filter, wash with cold ethanol, and dry.

-

Checkpoint:

NMR of this intermediate will show three non-aromatic protons (dd) for the pyrazoline ring (C4-H

-

Step 2: Oxidative Aromatization to Pyrazole

Reagents:

-

Pyrazoline Intermediate (from Step 1)

-

Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or active

(5 equiv). -

Solvent: 1,4-Dioxane or Dichloromethane (DCM).

Procedure:

-

Dissolve the pyrazoline in dry 1,4-dioxane (or DCM).

-

Add DDQ portion-wise at room temperature (exothermic).

-

Stir for 1–2 hours. The solution usually darkens.

-

Workup: Filter off the hydroquinone byproduct (if using DDQ) or manganese salts (if using

). -

Evaporate the solvent.

-

Purification: Recrystallize from Ethanol/DMF or perform column chromatography (Silica gel, Hexane/EtOAc gradient).

Characterization & Validation

To ensure scientific integrity, the final product must be validated against specific spectroscopic markers that distinguish it from the 1,3-isomer.

NMR Validation (Self-Validating Protocol)

The key distinction lies in the coupling constants and chemical shifts of the pyrazole protons (H3 and H4).

| Proton | Chemical Shift ( | Multiplicity | Diagnostic Value |

| H-3 | 7.70 – 7.85 | Doublet ( | Deshielded by adjacent N2. Confirms C3 is unsubstituted. |

| H-4 | 6.50 – 6.70 | Doublet ( | Upfield shift characteristic of pyrazole C4. |

| Phenyl (N1) | 7.20 – 7.40 | Multiplet | Standard aromatic signals. |

| 4-NO₂-Phenyl (C5) | 8.15 (d), 7.50 (d) | AA'BB' System | Typical para-nitro substitution pattern. |

Note: If H3 and H4 appear as singlets, it suggests loss of coupling or broadening, but the chemical shift difference (

Mass Spectrometry

-

Expected

: -

Fragmentation: Loss of

(

Biological & Pharmaceutical Relevance[3][5]

This specific molecule acts as a high-value intermediate for Structure-Activity Relationship (SAR) studies in two main areas:

-

COX-2 Inhibition: The 1,5-diaryl motif mimics the geometry of Celecoxib. The 4-nitro group is isosteric to the sulfonamide pharmacophore in terms of electron withdrawal, though it requires reduction to

and sulfonylation to achieve maximal potency. -

Antimicrobial Agents: 5-aryl-1-phenylpyrazoles have demonstrated significant antibacterial activity against Gram-positive strains (e.g., S. aureus) by disrupting cell membrane integrity.

SAR Logic Pathway (DOT Diagram)

Figure 2: Functionalization pathway for drug discovery applications.

References

-

Regioselective Synthesis of 1,5-Diarylpyrazoles

- Source: Aggarwal, R., et al. "Regioselective synthesis of some new 1,5-diarylpyrazoles." Journal of Chemical Sciences, 2011.

- Context: Establishes the cinnamaldehyde/hydrazine route as the standard for 1,5-regiocontrol.

-

Mechanistic Insight (Hydrazone Cyclization)

- Source: Organic Syntheses, Coll. Vol. 5, p.929 (1973).

- Context: Detailed protocol for phenylhydrazine condens

-

Biological Activity (COX-2 Scaffolds)

- Source: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors." Journal of Medicinal Chemistry, 1997.

- Context: Foundational paper linking the 1,5-diaryl structure to COX-2 selectivity.

-

Spectroscopic Characterization

-

Source: BenchChem Technical Support.[6] "Managing Regioselectivity in Substituted Pyrazole Synthesis."

- Context: NMR distinction between 1,3 and 1,5 isomers.

-

Sources

- 1. 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | C15H13N3O2 | CID 102143299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. karger.com [karger.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Regiocontrol and Structural Discrimination of 1,5- vs. 1,3-Diarylpyrazoles

Executive Summary: The Regioisomerism Challenge

In the development of pyrazole-based therapeutics, such as the COX-2 inhibitor Celecoxib (Celebrex) or the CB1 antagonist Rimonabant , the precise positioning of aryl substituents is non-negotiable. The biological activity of these scaffolds is strictly governed by the spatial arrangement of the aryl groups at the N1, C3, and C5 positions.

The synthesis of diarylpyrazoles via the condensation of arylhydrazines with 1,3-diketones (Knorr reaction) is inherently prone to regioisomeric mixtures. The competition between the formation of 1,5-diarylpyrazoles (often the bioactive target) and 1,3-diarylpyrazoles (a common impurity) presents a significant challenge in process chemistry. This guide provides a mechanistic breakdown of the factors governing this regioselectivity and establishes a self-validating analytical protocol for unambiguous structural assignment.

Mechanistic Analysis: The "Why" of Regioselectivity

The formation of the pyrazole ring involves the condensation of a dinucleophile (arylhydrazine) with a dielectrophile (unsymmetrical 1,3-diketone). The regiochemical outcome is dictated by the initial nucleophilic attack, which is controlled by the interplay of nucleophilicity and electrophilicity .

Electronic Drivers

-

Hydrazine Nucleophilicity: The terminal amine (

) of the arylhydrazine is significantly more nucleophilic than the internal amine ( -

Diketone Electrophilicity: In an unsymmetrical 1,3-diketone (e.g., 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione), the two carbonyl carbons have distinct electronic signatures.

- -adjacent Carbonyl: Highly electrophilic due to the strong inductive effect of fluorine.

-

Aryl-adjacent Carbonyl: Less electrophilic, stabilized by resonance with the aromatic ring.

The Celecoxib Case (1,5-Diaryl Preference)

To synthesize Celecoxib (a 1,5-diarylpyrazole), the reaction must be steered such that the internal nitrogen (N1) bonds to the tolyl-bearing carbon (C5), and the terminal nitrogen (N2) bonds to the

However, under standard neutral conditions, the highly nucleophilic terminal

-

Solvent Effects: Protic solvents (ethanol) vs. aprotic solvents can shift the tautomeric equilibrium of the diketone, altering the electrophilicity of the carbonyls.

-

pH Control: The use of arylhydrazine hydrochloride salts (acidic conditions) often enhances regioselectivity by protonating the carbonyls, accentuating the electronic difference between the

-CO and Ar-CO sites.

Regioselectivity Pathway Diagram

Figure 1: Mechanistic divergence in the synthesis of 1,3- vs 1,5-diarylpyrazoles. Path A typically yields the Celecoxib scaffold when R1 is a trifluoromethyl group.

Experimental Protocols

Protocol A: Regioselective Synthesis of Celecoxib (1,5-Diarylpyrazole)

This protocol utilizes the hydrochloride salt of the hydrazine in an aqueous medium to maximize regiocontrol [5].

Reagents:

-

4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv)

-

Solvent: Water (with catalytic HCl)[1]

Workflow:

-

Dissolution: Suspend 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (1.0 equiv) in water.

-

Addition: Add 4-sulfonamidophenylhydrazine hydrochloride (1.1 equiv) and a catalytic amount of 32% HCl (0.1 mL per mmol).

-

Reaction: Heat the mixture to 85 °C for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

-

Workup: Cool to room temperature. The 1,5-regioisomer precipitates as a solid.

-

Purification: Filter the precipitate and wash copiously with water. Recrystallize from a mixture of ethyl acetate and heptane to remove trace 1,3-isomer.

Self-Validating Check:

-

The crude yield should be >50%.

-

HPLC purity of the precipitate should be >90% favoring the 1,5-isomer before recrystallization.

Protocol B: Synthesis of 1,3-Diarylpyrazole (Reference Standard)

To synthesize the 1,3-isomer intentionally (often required for impurity qualification), the regioselectivity must be inverted. This is often achieved by pre-forming the enolate or using specific metal catalysts, though a more reliable route involves 1,3-dipolar cycloaddition [3].

Reagents:

-

N-arylhydrazone derived from p-tolualdehyde

-

Nitroolefin or Acetylenic equivalent

Workflow:

-

Formation: React the N-arylhydrazone with a nitroolefin in trifluoroethanol (TFE).

-

Cyclization: Add trifluoroacetic acid (TFA) to promote cyclization and elimination of

. -

Purification: Column chromatography is usually required as this reaction can yield side products.

Analytical Discrimination: The NMR Decision Matrix

Distinguishing between the 1,3- and 1,5-isomers is critical. Standard 1H NMR is often insufficient due to overlapping signals. NOESY (Nuclear Overhauser Effect Spectroscopy) provides the definitive structural proof.

Structural Logic

-

1,5-Diarylpyrazole: The N1-Aryl ring is spatially proximate to the C5-substituent. A strong NOE correlation will be observed between the ortho-protons of the N1-Aryl ring and the protons of the C5-substituent (e.g., the methyl group of the tolyl ring in Celecoxib).

-

1,3-Diarylpyrazole: The N1-Aryl ring is spatially proximate to the C5-proton (or substituent). The C3-substituent is too distant for an NOE correlation with the N1-Aryl group.

Data Comparison Table[2]

| Feature | 1,5-Diarylpyrazole (Celecoxib-like) | 1,3-Diarylpyrazole (Impurity) |

| N1-Aryl ortho-H NOE | Strong correlation with C5-Substituent | Strong correlation with C5-H (or C5-Subst) |

| C4-H Shift ( | Typically 6.6 – 6.9 ppm | Typically 6.4 – 6.7 ppm (Substituent dependent) |

| 13C NMR (C3 vs C5) | C3 often deshielded by EWG ( | C5 shift varies significantly |

| 19F NMR | Distinct shift for 3- | Distinct shift for 5- |

| Melting Point | Generally Higher (More symmetrical packing) | Generally Lower |

Structural Assignment Workflow[3]

Figure 2: Decision tree for the unambiguous assignment of pyrazole regioisomers using 2D NMR.

References

-

Regioselective Synthesis of 1-(3′-substituted quinoxalin-2′-yl)-3-aryl/heteroaryl-5-methylpyrazoles. ResearchGate. Link

-

Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Journal of Organic Chemistry. Link

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Link

-

Understanding the molecular mechanism and regioselectivity in the synthesis of celecoxib via a domino reaction: A DFT study. PubMed. Link

-

A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Journal of Chemical Education. Link

-

Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. Link

Sources

Advanced Engineering of 1,5-Diarylpyrazole Push-Pull Chromophores

Executive Summary

The engineering of dipolar "push-pull" chromophores—systems featuring an electron donor (D) and acceptor (A) connected by a

Molecular Design & Architecture

The 1,5-Diaryl Scaffold

Unlike their planar 1,3-counterparts, 1,5-diarylpyrazoles possess a sterically congested environment due to the proximity of the N1-aryl and C5-aryl rings. This steric clash forces the aryl rings out of coplanarity with the pyrazole core.

-

Electronic Consequence: The torsion angle (

) reduces the effective conjugation length, typically resulting in a hypsochromic (blue) shift in absorption compared to 1,3-isomers. However, this non-planarity is advantageous for NLO applications as it enhances the hyperpolarizability tensor component orthogonal to the main charge transfer axis. -

Solid-State Physics: The twisted geometry prevents tight

-

Push-Pull Mechanics

The pyrazole ring is electron-rich (excess

-

Donor (D): Typically attached to the N1-phenyl ring (e.g.,

, -

Acceptor (A): Attached to the C5-phenyl ring or directly at the C4 position (e.g.,

, -

Vector Alignment: In 1,5-isomers, the dipole moment vector is distinct from 1,3-isomers, often leading to different solvatochromic responses.

Synthetic Strategies: The Regioselectivity Challenge

The synthesis of 1,5-diarylpyrazoles is historically plagued by regiochemical ambiguity. The condensation of arylhydrazines with 1,3-diketones (Knorr reaction) typically yields a mixture of 1,3- and 1,5-isomers, with the 1,3-isomer often thermodynamically favored.

Strategic Pathways

To ensure high fidelity for the 1,5-isomer, researchers must employ kinetic control or specific precursors.

Caption: Synthetic decision tree highlighting the divergence between thermodynamic (1,3-isomer) and kinetic/precursor-controlled (1,5-isomer) pathways.

Protocol: Regioselective Synthesis via -Alkynones

This method is superior to the diketone route for generating 1,5-diarylpyrazoles with high regioselectivity.

Materials:

-

Arylhydrazine hydrochloride (1.0 equiv)

-

1,3-Diaryl-2-propyn-1-one (Alkynone) (1.0 equiv)

-

Ethanol (Absolute)

-

Catalytic HCl or NaOH (depending on substrate sensitivity)

Step-by-Step Methodology:

-

Preparation of Alkynone: React a substituted phenylacetylene with a benzoyl chloride under Sonogashira conditions or via lithiation to generate the propynone backbone.

-

Cyclocondensation: Dissolve the alkynone in ethanol (0.1 M concentration). Add the arylhydrazine.[1][2]

-

Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to room temperature. The 1,5-isomer often precipitates due to lower solubility compared to the 1,3-isomer. Filter and wash with cold ethanol.

-

Purification: Recrystallize from ethanol/DMF. If a mixture forms, the 1,5-isomer is typically the less polar spot on silica gel; purify via column chromatography.

-

Validation: Confirm regiochemistry using NOESY NMR. A key signature is the NOE correlation between the pyrazole C4-H proton and the ortho-protons of the N1-aryl ring, which is strong in 1,5-isomers but weak/absent in 1,3-isomers.

Photophysical Characterization

Intramolecular Charge Transfer (ICT)

The push-pull character is quantified by the solvatochromic shift. 1,5-Diarylpyrazoles exhibit a bathochromic shift in emission as solvent polarity increases (Lippert-Mataga correlation), indicative of a highly polarized excited state.

Data Summary: Solvent Effects on a Representative 1,5-D-A System (Hypothetical data for 1-(4-methoxyphenyl)-5-(4-nitrophenyl)pyrazole)

| Solvent | Dielectric Const.[3] ( | Stokes Shift ( | Quantum Yield ( | ||

| Toluene | 2.38 | 345 | 410 | 4,600 | 0.65 |

| CHCl | 4.81 | 348 | 435 | 5,750 | 0.55 |

| DMSO | 46.7 | 352 | 480 | 7,580 | 0.30 |

Note: The reduction in

Nonlinear Optical (NLO) Properties

The 1,5-architecture is particularly potent for Second Harmonic Generation (SHG). The non-centrosymmetric arrangement (if crystallized in appropriate space groups like

Mechanism of Action:

-

Ground State: Dipole oriented from Donor (N1-Ar) to Acceptor (C5-Ar).

-

Excitation: Charge density shifts toward the pyrazole core and acceptor ring.

-

Relaxation: The steric twist prevents complete planarization, maintaining a distinct dipole vector even in the excited state.

Caption: Photophysical cycle illustrating the generation of NLO response via Intramolecular Charge Transfer (ICT) in the twisted scaffold.

References

-

Regioselective Synthesis Mechanisms

-

Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles. Synthetic Communications.[2]

-

-

NLO Properties of Pyrazoles

-

Structural Studies and Optical Nonlinear Response of Some Pyrazole-5-Ones. Nanoscience and Nanotechnology Letters.[4]

-

-

General Pyrazole Synthesis & Properties

- Pyrazole synthesis - Organic Chemistry Portal. (Comprehensive review of regioselective methods including alkynone routes).

-

Biological & Structural Context (COX-2/1,5-Scaffold)

-

Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry.[1]

-

-

Push-Pull Heterocycles Review

-

Push–pull heterocycles and beyond: recent developments in absorption, emission, and ICT properties. New Journal of Chemistry.[5]

-

Sources

Technical Deep Dive: The 5-Aryl-1-Phenylpyrazole Scaffold

The 5-aryl-1-phenylpyrazole scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets by modifying specific substituents.[1] This guide details the structural logic, regioselective synthesis, and biological applications of this scaffold, with a focus on its most commercially successful derivatives: COX-2 inhibitors (e.g., Celecoxib) and CB1 antagonists (e.g., Rimonabant).

Executive Summary

The 1,5-diarylpyrazole scaffold is distinct from its 1,3-diaryl isomer due to the steric proximity of the aryl rings at positions 1 and 5. This "propeller-like" twist creates a unique 3D topology that fits into specific hydrophobic pockets in enzymes (like COX-2) and G-protein coupled receptors (like CB1). Achieving this specific regiochemistry during synthesis is the primary challenge and determinant of biological success.

Structural Analysis & Regiochemistry

The Core Scaffold

The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[1] In the 5-aryl-1-phenylpyrazole system:

-

N1 Position: Substituted with a phenyl ring (often bearing a polar group like sulfonamide for COX-2 activity).[2][3][4]

-

C5 Position: Substituted with an aryl group (phenyl, tolyl, etc.).[5]

-

C3/C4 Positions: Available for substitution to tune lipophilicity and electronic properties.

Critical Distinction: The 1,5-isomer is sterically congested compared to the 1,3-isomer. In many non-optimized synthetic routes, the thermodynamically stable 1,3-isomer is the major product, which is often biologically inactive for the intended target.

Visualization of Regioisomerism

The following diagram illustrates the numbering scheme and the divergent synthesis outcomes.

Figure 1: Divergent synthesis pathways showing the critical regiochemical split between the 1,3- and 1,5-isomers.

Biological Activity & Mechanism of Action[1]

COX-2 Inhibition (Anti-inflammatory)

-

Mechanism: Celecoxib binds to the COX-2 enzyme's active site. The sulfonamide group at N1 binds to a hydrophilic side pocket (Arg513, His90) unique to COX-2 (COX-1 has a bulky Isoleucine at position 523 that blocks this pocket).

-

Role of Scaffold: The phenyl ring at C5 occupies a large hydrophobic channel. The rigid 1,5-diaryl arrangement ensures the sulfonamide is oriented correctly relative to the hydrophobic moiety.

CB1 Receptor Antagonism (Obesity/Metabolic)

Case Study: Rimonabant [6][7][8]

-

Mechanism: Acts as an inverse agonist at the Cannabinoid Receptor 1 (CB1).[7][8]

-

SAR:

-

Note: While withdrawn due to psychiatric side effects, the scaffold remains the gold standard for CB1 affinity.

Emerging Areas: Anticancer & Antimicrobial

-

Anticancer: Derivatives with electron-withdrawing groups (e.g., -CF3, -Cl) at C3/C4 show potency against MCF-7 (breast) and HepG2 (liver) lines by inhibiting EGFR kinase or tubulin polymerization.

-

Antimicrobial: Hybrid scaffolds (e.g., pyrazole-thiazole) have shown MIC values comparable to Ciprofloxacin against S. aureus.

Experimental Protocol: Regioselective Synthesis

This protocol describes the synthesis of a Celecoxib analog, prioritizing the formation of the 1,5-isomer.[5]

Methodology: Condensation of Arylhydrazine with 1,3-Diketone

Objective: Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide.

Reagents:

-

4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq)

-

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

-

Solvent: Ethanol (absolute) or Trifluoroacetic Acid (TFA) for higher regioselectivity.

Step-by-Step Protocol:

-

Preparation: Dissolve 10 mmol of the 1,3-diketone in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of 4-sulfonamidophenylhydrazine hydrochloride.

-

Catalysis (Critical): Add 5 drops of concentrated HCl or use TFA as the co-solvent (10% v/v). Rationale: Acidic conditions protonate the carbonyls, influencing the nucleophilic attack of the hydrazine nitrogens. The most nucleophilic nitrogen (NH2) attacks the most electrophilic carbonyl (adjacent to the CF3 group), favoring the 1,5-isomer.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. The 1,5-isomer often precipitates as a solid due to its higher symmetry and packing.

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

Figure 2: Workflow for the regioselective synthesis of 1,5-diarylpyrazoles.

Quantitative Data Summary

The following table summarizes key Structure-Activity Relationship (SAR) data for the scaffold against primary targets.

| Compound Class | N1 Substituent | C5 Substituent | C3 Substituent | Target | Activity (IC50/Ki) |

| Celecoxib | 4-Sulfonamidophenyl | 4-Methylphenyl | -CF3 | COX-2 | 0.04 µM (IC50) |

| Rimonabant | 2,4-Dichlorophenyl | 4-Chlorophenyl | Amide-Piperidine | CB1 | 1.8 nM (Ki) |

| Deracoxib | 4-Sulfonamidophenyl | 4-Fluorophenyl | -CHF2 | COX-2 | Potent (Vet use) |

| Anticancer Analog | Phenyl | 4-Methoxyphenyl | Thiazole moiety | MCF-7 | ~5.0 µM (IC50) |

References

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)." Journal of Medicinal Chemistry. Link

-

Rimonabant Review. (2006).[12] "Rimonabant: A selective CB1 receptor inverse agonist for the treatment of obesity."[8] Isca Biochemicals / PubChem Data. Link

-

Aggarwal, R., et al. (2011). "Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles." Journal of Organic Chemistry. Link

-

Bhat, B. A., et al. (2005). "Regioselective synthesis and biological studies of novel 1-aryl-3,5-bis(het)aryl pyrazole derivatives." Molecular and Cellular Biochemistry. Link

-

Green Chemistry Synthesis. (2026). "A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib."[4][5][13] Journal of Chemical Education. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Rimonabant - Wikipedia [en.wikipedia.org]

- 8. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iscabiochemicals.com [iscabiochemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Compound: RIMONABANT (CHEMBL111) - ChEMBL [ebi.ac.uk]

- 13. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Engineering Selectivity: The Discovery and Optimization of the 1,5-Diarylpyrazole COX-2 Inhibitor Scaffold

Executive Summary & Biological Imperative

For decades, non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen were the frontline treatments for pain and inflammation. However, their chronic use was severely limited by gastrointestinal (GI) toxicity, a direct result of their non-selective inhibition of cyclooxygenase (COX) enzymes[1]. The landscape of molecular pharmacology shifted dramatically in 1988 when Daniel Simmons discovered a second, inducible isoform of the enzyme: COX-2[2].

This discovery established a clear biological imperative. While COX-1 is constitutively expressed and synthesizes prostaglandins essential for protecting the gastric mucosa, COX-2 is heavily induced at sites of inflammation[2]. As a Senior Application Scientist analyzing this historical breakthrough, the objective was clear: engineer a small molecule capable of selectively inhibiting COX-2 while completely sparing COX-1. This led to the pioneering development of the 1,5-diarylpyrazole class of inhibitors by the G.D. Searle research team (later acquired by Pfizer), culminating in the discovery of celecoxib[2].

Mechanistic Rationale: The Structural Basis of Selectivity

To design a selective inhibitor, researchers had to exploit a microscopic structural variance between the two isozymes. The active sites of COX-1 and COX-2 are highly homologous hydrophobic channels, but they differ at a single critical amino acid at position 523[3].

In COX-1, position 523 is occupied by an isoleucine (Ile523), which creates a steric bottleneck. In COX-2, this residue is a valine (Val523). The absence of a single methyl group in Val523 opens a gateway to a secondary, hydrophilic side pocket[4].

The 1,5-diarylpyrazole scaffold was rationally designed to act as a geometric key for this specific lock. The central pyrazole ring serves as a rigid template that projects two adjacent aryl groups at precise angles[2]. One aryl ring inserts into the main arachidonic acid binding channel. The second aryl ring, decorated with a polar sulfonamide (

Logical flow of COX-1/COX-2 inhibition and 1,5-diarylpyrazole selectivity.

SAR Optimization and the Pharmacokinetic Paradox

The medicinal chemistry campaign led by John Talley and Thomas Penning systematically evaluated the structure-activity relationship (SAR) of the 1,5-diarylpyrazole pharmacophore[2],[6].

While early structural leads achieved remarkable COX-2 selectivity, they encountered a massive pharmacokinetic flaw. Compounds such as SC-236 and SC-58125 exhibited extraordinary in vivo half-lives exceeding 200 hours in animal models[6],[7]. A drug with a 200-hour half-life is clinically unviable due to the severe risk of toxic bioaccumulation over repeated dosing[7].

In a counter-intuitive move for drug discovery—where scientists typically seek to block metabolic hotspots to extend a drug's half-life—the Searle team had to deliberately engineer metabolic lability into the molecule[8]. By introducing a 4-methyl group onto the C5-phenyl ring, they created a highly specific target for hepatic cytochrome P450 enzymes (primarily CYP2C9)[6],[8]. This methyl group is rapidly oxidized in vivo to a carboxylic acid, facilitating rapid renal clearance.

This masterstroke of pharmacokinetic tuning yielded SC-58635 (Celecoxib), which reduced the half-life to a clinically manageable ~3.5 hours in rodents while preserving potent COX-2 selectivity[6].

Quantitative SAR Summary Table

| Compound ID | C3 Substituent | C5 Aryl Substituent | C1 Aryl Substituent | COX-2 Selectivity | In vivo Half-life |

| SC-58125 | 4-fluorophenyl | 4-methylsulfonylphenyl | Highly Selective | > 200 hours | |

| SC-236 | Halogenated phenyl | 4-sulfamoylphenyl | Highly Selective | > 200 hours | |

| SC-58635 (Celecoxib) | 4-methylphenyl | 4-sulfamoylphenyl | Highly Selective | ~ 3.5 hours |

(Data synthesized from the Searle SAR optimization campaigns[6],[7])

Experimental Methodology: Regioselective Synthesis of Celecoxib

To synthesize the 1,5-diarylpyrazole scaffold, a robust, regioselective [3+2] cyclization workflow is employed[9]. The causality behind the reagent selection is critical: the use of a strong, non-nucleophilic base prevents unwanted side reactions, while the extreme steric bulk of the trifluoromethyl group dictates the regiochemistry of the final pyrazole ring, ensuring the aryl groups are positioned at the 1 and 5 positions rather than the 1 and 3 positions[9].

Step-by-Step Protocol

Phase 1: Claisen Condensation (1,3-Diketone Formation)

-

Reagent Preparation: Charge a dry, inert reaction vessel with 4-methylacetophenone (1.0 eq) and N-(trifluoroacetyl)imidazole (1.2 eq) in a non-polar ethereal solvent (e.g., methyl tert-butyl ether, MTBE)[9].

-

Base Addition: Slowly add the strong base, sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 eq), maintaining the temperature between 0–5 °C to control the exothermic deprotonation[9].

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours to drive the Claisen condensation to completion[9].

-

Isolation: Quench the reaction with 20% aqueous HCl. Separate the organic layer, wash with brine, and concentrate under reduced pressure at 50-55 °C to yield the intermediate 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione as an oily mass[9].

Phase 2: Hydrazine Cyclization (Pyrazole Formation) 5. Condensation: Dissolve the 1,3-diketone intermediate in ethanol. Add 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq)[9]. 6. Reflux: Heat the mixture to reflux (approx. 78 °C) for 10–12 hours. The acidic conditions facilitate the regioselective ring closure[9]. 7. Crystallization: Cool the mixture to induce precipitation. Filter the crude solid. 8. Self-Validation (QC): Recrystallize from an ethanol/water matrix. Perform LC-MS and 1H-NMR analysis to confirm the presence of the 1,5-diaryl isomer and the absolute absence of the 1,3-diaryl byproduct.

Step-by-step synthetic workflow and validation for Celecoxib.

Clinical Translation and Legacy

Celecoxib (marketed as Celebrex) received FDA approval on December 31, 1998, for the treatment of rheumatoid arthritis and osteoarthritis[2],[10]. The discovery of the 1,5-diarylpyrazole class remains a textbook example of integrating structural biology with rational pharmacokinetic optimization, proving that identifying a highly selective pharmacophore is only half the battle; engineering its metabolic fate is what ultimately delivers a viable drug to the patient[6],[8].

References

Sources

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Celecoxib - Wikipedia [en.wikipedia.org]

- 3. Inhibitory mode of 1,5-diarylpyrazole derivatives against cyclooxygenase-2 and cyclooxygenase-1: molecular docking and 3D QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. medchemica.com [medchemica.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. news-medical.net [news-medical.net]

5-(4-nitrophenyl)-1-phenyl-1H-pyrazole solubility data

An In-Depth Technical Guide on the Solubility Characterization of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole

Executive Summary & Compound Profile

This compound is a biologically significant heterocyclic scaffold, widely utilized as a precursor in the synthesis of COX-2 inhibitors, agrochemicals, and nonlinear optical (NLO) materials. Its structural rigidity, conferred by the central pyrazole ring and flanking aromatic systems, results in a high melting point and "brick dust" solubility behavior—characterized by poor aqueous solubility and high lattice energy.

This guide provides a definitive technical analysis of its physicochemical properties, qualitative solubility landscape, and the standardized protocols required to generate precise thermodynamic data.

Physicochemical Identity

| Property | Value / Characteristic | Source/Validation |

| CAS Registry | 15115-37-4 (Analogous) | PubChem / ChemicalBook |

| Molecular Formula | C₂₁H₁₅N₃O₂ | Calculated |

| Molecular Weight | 341.36 g/mol | Calculated |

| Melting Point | 168.5 – 169.0 °C | ChemicalBook [1] |

| LogP (Predicted) | ~4.9 | XLogP3 [2] |

| Electronic Character | Electron-withdrawing ( | Hammett |

| Crystal Habit | Monoclinic / Triclinic (Solvent dependent) | XRD Analogies [3] |

Solubility Landscape & Solvent Compatibility

The solubility profile of this compound is dominated by

Qualitative Solubility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Aprotic | DMSO, DMF | High | Ideal for NMR, biological assays, and nucleophilic substitution reactions. |

| Polar Protic | Ethanol, Methanol | Temperature Dependent | Critical: Low solubility at 25°C; High solubility at reflux (78°C). Primary solvent for recrystallization [4]. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | Used for liquid-liquid extraction (organic phase). |

| Non-Polar | Hexane, Cyclohexane | Insoluble / Very Low | Used as an anti-solvent to precipitate the product or wash away impurities. |

| Aqueous | Water (pH 7.[1]0) | Insoluble | Hydrophobic effect dominates. Requires co-solvents (e.g., DMSO/PEG) for biological delivery. |

Technical Insight: The sharp solubility differential in Ethanol (between 25°C and 78°C) identifies it as the thermodynamic solvent of choice for purification. The compound crystallizes effectively upon cooling, rejecting polar impurities into the supernatant.

Experimental Protocol: Determination of Equilibrium Solubility

Since precise mole-fraction data (

Methodology: Isothermal Saturation (Shake-Flask Method)

Objective: Determine the mole fraction solubility (

Workflow Diagram (DOT):

Figure 1: Standardized workflow for Isothermal Saturation solubility determination.

Step-by-Step Procedure:

-

Preparation: Place an excess amount of this compound solid into a jacketed equilibrium cell (approx. 50 mg per 10 mL solvent).

-

Equilibration: Stir magnetically at a fixed temperature (

K) for 24–48 hours.-

Validation Check: Measure concentration at 24h and 48h. If deviation is

, equilibrium is reached.

-

-

Sampling: Stop stirring and allow phases to settle for 1 hour (isothermal). Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent "crash-out" precipitation inside the needle.

-

Quantification: Dilute the aliquot with mobile phase (Acetonitrile/Water) and analyze via HPLC (C18 column,

nm). -

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Thermodynamic Modeling & Prediction

For process engineers designing crystallization units, experimental data should be correlated using the Modified Apelblat Equation . This model accounts for the non-ideal behavior of the solution.

The Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).[2]

- : Empirical parameters derived from regression analysis.

Thermodynamic Implications:

-

Dissolution Enthalpy (

): Typically positive (endothermic). Solubility increases with temperature. -

Entropy (

): Positive, driving the dissolution process despite the high crystal lattice energy.

Visualizing the Recrystallization Logic (DOT):

Figure 2: Thermodynamic logic of Ethanol recrystallization for this compound.

References

-

ChemicalBook. (2024). 1-(4-Nitrophenyl)-1H-pyrazole Product Properties and Melting Point Data. Retrieved from

-

PubChem. (2025).[3] 5-(3-nitrophenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole Computed Descriptors. National Library of Medicine. Retrieved from

-

BenchChem. (2025).[1] Technical Guide on the Solubility and Stability of Pyrazole Derivatives. Retrieved from

-

International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new 1H-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines. Retrieved from [4]

Sources

Methodological & Application

Regioselective Synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide for the regioselective synthesis of 5-(4-nitrophenyl)-1-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry. The described protocol prioritizes the formation of the 1,5-disubstituted regioisomer over the 1,3-isomer by leveraging the reaction of a chalcone precursor with phenylhydrazine. This document outlines the underlying chemical principles, provides a step-by-step experimental protocol, and details the necessary analytical techniques for the characterization of the final product. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic strategy.

Introduction

Pyrazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The biological activity of these compounds is often intrinsically linked to the substitution pattern on the pyrazole ring. Consequently, the regioselective synthesis of specific isomers is of paramount importance. This guide focuses on the synthesis of this compound, a molecule of interest for further functionalization and biological screening. The primary challenge in the synthesis of 1,5-diarylpyrazoles is controlling the regioselectivity of the cyclization reaction.

Principle of the Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the Claisen-Schmidt condensation of 4-nitroacetophenone and benzaldehyde to form the α,β-unsaturated ketone intermediate, (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (a chalcone). The subsequent and crucial step is the cyclocondensation reaction of this chalcone with phenylhydrazine. The regioselectivity of this reaction, which dictates the final substitution pattern of the pyrazole ring, is influenced by factors such as the reaction conditions and the electronic nature of the substituents.[4] In this protocol, the reaction is conducted under conditions that favor the formation of the desired 1,5-disubstituted pyrazole.

Reaction Workflow

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (Chalcone)

This protocol outlines the base-catalyzed condensation of an aryl ketone with an aryl aldehyde to yield a chalcone.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Nitroacetophenone | 165.15 | 1.65 g | 0.01 |

| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 0.01 |

| Sodium Hydroxide | 40.00 | 0.40 g | 0.01 |

| Ethanol | 46.07 | 20 mL | - |

| Deionized Water | 18.02 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.65 g (0.01 mol) of 4-nitroacetophenone in 10 mL of ethanol with stirring.

-

In a separate beaker, prepare a solution of 0.40 g (0.01 mol) of sodium hydroxide in 10 mL of ethanol.

-

Add the sodium hydroxide solution dropwise to the stirred solution of 4-nitroacetophenone at room temperature.

-

To this mixture, add 1.06 g (1.02 mL, 0.01 mol) of benzaldehyde dropwise.

-

Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing 100 mL of ice-cold water with constant stirring.

-

A yellow solid precipitate will form. Allow the precipitate to settle.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Dry the crude chalcone in a desiccator.

-

Recrystallize the crude product from ethanol to obtain pure (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.

Part 2: Regioselective Synthesis of this compound

This protocol describes the acid-catalyzed cyclocondensation of the synthesized chalcone with phenylhydrazine to yield the desired 1,5-disubstituted pyrazole.[5][6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | 253.25 | 2.53 g | 0.01 |

| Phenylhydrazine | 108.14 | 1.08 g (1.0 mL) | 0.01 |

| Glacial Acetic Acid | 60.05 | 20 mL | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2.53 g (0.01 mol) of the synthesized chalcone in 20 mL of glacial acetic acid.

-

To this solution, add 1.08 g (1.0 mL, 0.01 mol) of phenylhydrazine.

-

Heat the reaction mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using TLC.[5]

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 100 mL of crushed ice with gentle stirring.

-

A solid product will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any residual acetic acid.

-

Dry the crude product thoroughly.

-

Purify the crude this compound by recrystallization from ethanol.

Characterization and Data Analysis

The structure and purity of the synthesized compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyrazole-H4 | ~6.8 - 7.0 | Singlet | The proton at position 4 of the pyrazole ring. |

| Phenyl-H (at N1) | ~7.2 - 7.6 | Multiplet | Aromatic protons of the phenyl group at the N1 position. |

| Phenyl-H (at C5) | ~7.3 - 7.5 | Multiplet | Aromatic protons of the phenyl group at the C5 position. |

| 4-Nitrophenyl-H | ~7.8 (d), 8.2 (d) | Doublets | Aromatic protons of the 4-nitrophenyl group. |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazole C4 | ~105 - 110 |

| Aromatic Carbons | ~120 - 150 |

| Pyrazole C3 & C5 | ~140 - 155 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C=C (aromatic) | 1600 - 1450 |

| C=N (pyrazole ring) | ~1590 |

| N-O (nitro group) | 1550 - 1500 (asymmetric), 1350 - 1300 (symmetric) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition. For this compound (C₁₅H₁₁N₃O₂), the expected molecular ion peak [M]⁺ would be at m/z 265.08.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low yield of chalcone | Incomplete reaction or loss during workup. | Ensure dropwise addition of reagents and adequate stirring. Optimize reaction time. Be careful during filtration and washing. |

| Formation of regioisomeric mixture of pyrazoles | Reaction conditions not optimal for regioselectivity. | Ensure the use of an acid catalyst like glacial acetic acid. The reaction temperature and time can also be optimized. |

| Difficulty in purification | Impurities with similar polarity to the product. | If recrystallization is ineffective, column chromatography on silica gel can be employed for purification.[9][10][11] |

Mechanistic Insights

The regioselectivity of the pyrazole synthesis from chalcones and substituted hydrazines is a topic of significant interest. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration. The initial nucleophilic attack can occur from either of the two nitrogen atoms of phenylhydrazine. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the chalcone and the hydrazine.[12] In the case of phenylhydrazine, the reaction generally favors the formation of the 1,5-disubstituted pyrazole.

Figure 2: Simplified reaction mechanism for the formation of 1,5-diarylpyrazoles.

Conclusion

The protocol described in this application note provides a reliable and regioselective method for the synthesis of this compound. By carefully controlling the reaction conditions, the desired 1,5-disubstituted regioisomer can be obtained in good yield and purity. The detailed experimental procedure, along with the guidelines for characterization and troubleshooting, will be a valuable resource for researchers in medicinal chemistry and organic synthesis.

References

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

-

Filip, L., et al. (2021). Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. Molecules, 26(12), 3683. [Link]

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Zrinski, I., & Galić, N. (2006). Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. Heterocycles, 68(9), 1833-1840. [Link]

-

Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

-

Giradkar, V. (2018). Knorr pyrazole synthesis (M. Pharm). Slideshare. [Link]

-

J&K Scientific LLC. (2021). Knorr Pyrazole Synthesis. J&K Scientific. [Link]

-

Cini, E., et al. (2018). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry, 2018(45), 6245-6249. [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Wang, Y., et al. (2019). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. Organic & Biomolecular Chemistry, 17(3), 567-573. [Link]

-

Shaker, R. M., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. BMC Chemistry, 14(1), 54. [Link]

-

Rao, B. N., et al. (2013). Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. Letters in Drug Design & Discovery, 10(7), 594-603. [Link]

-

Kumar, R., et al. (2020). Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions: A review. ResearchGate. [Link]

-

Sureshkumar, D., et al. (2012). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 317-322. [Link]

-

Rahman, S. A., et al. (2017). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 33(4), 1943-1951. [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. RSC Education. [Link]

-

Kumar, A., et al. (2010). Synthesis and antimicrobial activities of novel 1,5-diaryl pyrazoles. European Journal of Medicinal Chemistry, 45(3), 1244-1249. [Link]

-

Kumar, A., et al. (2022). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology, 9(1), 1-6. [Link]

-

Luque, C., et al. (2011). Preparation, separation and characterisation of two pyrazolic regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35-43. [Link]

-

Al-Zahrani, F. A. M., et al. (2023). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Molecules, 28(10), 4235. [Link]

-

Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13)C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

-

Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]

-

Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

-

Chen, Y.-C., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1438. [Link]

-

International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD. [Link]

-

International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Scribd. [Link]

-

Hosseini, S. M., et al. (2020). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 10(42), 25141-25150. [Link]

-

Yüksek, H., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(1), M650. [Link]

-

Sedej, D., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

Sources

- 1. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijtsrd.com [ijtsrd.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. orientjchem.org [orientjchem.org]

- 7. ijirt.org [ijirt.org]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Synthesis of 1,N-Substituted Pyrazoles via Knorr Condensation

Abstract

The pyrazole scaffold is a cornerstone of medicinal chemistry, serving as the pharmacophore for blockbuster drugs such as Celecoxib (Celebrex) and Edaravone. This guide details the Knorr Pyrazole Synthesis , the condensation of 1,3-dicarbonyls with phenylhydrazine. Unlike generic textbook descriptions, this protocol addresses the critical challenge of regioselectivity in unsymmetrical substrates.[1] We provide a robust benchtop protocol, a high-throughput microwave variant, and a mechanistic breakdown to troubleshoot isomer formation.

Scientific Foundation & Mechanism

The Knorr Mechanism

The reaction proceeds through a condensation-cyclization-dehydration cascade. While often described as a simultaneous "double condensation," the mechanism is stepwise, which dictates the regiochemical outcome.

-

Nucleophilic Attack: The terminal nitrogen (

) of phenylhydrazine is the most nucleophilic site. It attacks the most electrophilic carbonyl of the 1,3-diketone. -

Hydrazone Formation: Acid catalysis promotes the loss of water, forming a mono-hydrazone intermediate.

-

Intramolecular Cyclization: The internal nitrogen (

) attacks the remaining carbonyl. -

Aromatization: Dehydration drives the formation of the aromatic pyrazole ring.

Visualization: Mechanistic Pathway

The following diagram illustrates the stepwise conversion and the critical bifurcation point for regioselectivity.

Figure 1: Stepwise mechanism of the Knorr Pyrazole Synthesis highlighting the dehydration events.

Critical Parameter: Regioselectivity

When reacting unsymmetrical 1,3-diketones (where

The "Electronic vs. Steric" Rule[3]

-

The Nucleophile: The terminal

of phenylhydrazine is more nucleophilic than the internal -

The Electrophile: The

will preferentially attack the more electrophilic (or less sterically hindered) carbonyl carbon first. -

Outcome: The substituent on the first attacked carbon ends up at the 5-position of the final pyrazole ring (adjacent to the N-phenyl group).

| Factor | Effect on Regiochemistry |

| Sterics | The |

| Electronics | The |

| Solvent | Protic solvents (EtOH) stabilize charged intermediates, often reducing selectivity. Aprotic solvents (DMAc) can enhance selectivity [1]. |

Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Robust)

Best for: Gram-scale synthesis, initial scaffold generation, and training.

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Phenylhydrazine (1.1 equiv) [Caution: Toxic/Skin Sensitizer]

-

Ethanol (Absolute, 10 volumes)

-

Glacial Acetic Acid (catalytic, 5-10 mol%) or HCl (conc. 1-2 drops)

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (e.g., 10 mmol) in Ethanol (20 mL).

-

Addition: Add Phenylhydrazine (11 mmol) dropwise over 5 minutes. The solution may warm slightly (exothermic).[3]

-

Catalysis: Add Glacial Acetic Acid (0.5 mL).

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 2–4 hours.-

Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting diketone spot should disappear.

-

-

Workup:

-

Allow the reaction to cool to room temperature.

-

Scenario A (Precipitate forms): Many pyrazoles crystallize upon cooling. Filter the solid, wash with cold ethanol (

), and dry. -

Scenario B (Oiling out): If no solid forms, concentrate the solvent to 25% volume under reduced pressure. Pour the residue into crushed ice (50 g) with vigorous stirring to induce precipitation.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via silica gel flash chromatography if regioisomers are present.

Protocol B: Microwave-Assisted Green Synthesis (High-Throughput)

Best for: Library generation, difficult substrates, and rapid optimization.

Reagents:

-

1,3-Diketone (1.0 equiv)

-

Phenylhydrazine Hydrochloride (1.1 equiv) (Safer solid alternative to liquid hydrazine)

-

Sodium Acetate (1.1 equiv)

-

Solvent: Ethanol/Water (1:1) or Solvent-Free (on silica support)

Step-by-Step Procedure:

-

Setup: In a 10 mL microwave process vial, combine 1,3-diketone (1 mmol), Phenylhydrazine HCl (1.1 mmol), and Sodium Acetate (1.1 mmol).

-

Solvent: Add 2 mL of EtOH/Water (1:1). Cap the vial.

-

Irradiation: Heat at

for 10–20 minutes (Power: Dynamic, Max 150W). -

Workup: Pour the mixture into ice water. The product usually precipitates immediately. Filter and wash with water.[4]

-

Yield: This method typically affords yields >90% with significantly reduced reaction times compared to Protocol A [2].

Workflow Visualization

Figure 2: Decision tree and workflow for the synthesis and isolation of pyrazoles.

Troubleshooting & Optimization (Expert Insights)

| Issue | Probable Cause | Corrective Action |

| Mixture of Regioisomers | Unsymmetrical diketone with similar electronic/steric environments. | Switch solvent to N,N-dimethylacetamide (DMAc) or TFE (Trifluoroethanol) . Lower temperature to |

| Oiling Out | Product has low melting point or impurities are preventing crystallization. | Scratch the flask glass with a spatula. Seed with a crystal if available. Alternatively, perform an aqueous workup (EtOAc extraction) and wash with dilute HCl to remove unreacted hydrazine. |

| Low Yield | Incomplete dehydration of the intermediate carbinolamine. | Increase acid catalyst concentration. Ensure reflux temperature is maintained. If using microwave, increase hold time by 5 minutes. |

| Dark Coloration | Oxidation of phenylhydrazine.[5] | Use fresh phenylhydrazine (should be yellow/pale brown, not dark red). Perform reaction under Nitrogen/Argon atmosphere. |

References

-

Gosselin, F., et al. (2004). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters . [Link]

-

Girish, Y. R., et al. (2015). Nano-ZnO catalyzed green and efficient synthesis of novel pyrazole derivatives. Solid State Sciences . [Link]

-

Deng, X., & Mani, N. S. (2006).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry . [Link]

-

Knorr, L. (1883).[7] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft . [Link][7]

Sources

- 1. Pyrazole synthesis [organic-chemistry.org]

- 2. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Reactivities Involved in the Regioselectivity of Osazone Formation [pubs.sciepub.com]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

Application Note: High-Fidelity Reduction of 5-(4-nitrophenyl)pyrazole to 5-(4-aminophenyl)pyrazole

Abstract & Strategic Overview

The reduction of 5-(4-nitrophenyl)pyrazole to 5-(4-aminophenyl)pyrazole is a pivotal transformation in the synthesis of kinase inhibitors (e.g., p38 MAPK, B-Raf) and non-steroidal anti-inflammatory drugs (NSAIDs). While conceptually simple, this reaction presents specific chemoselective and isolation challenges due to the amphoteric nature of the pyrazole ring and its potential to poison transition metal catalysts.

This guide details two distinct, self-validating protocols:

-

Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and scalability, optimized with acidic modifiers to prevent catalyst inhibition.

-

Fe/

Reduction: A robust, chemoselective method ideal for substrates containing halogens or sulfur, avoiding the waste stream issues of tin (Sn) reductions.

Chemical Context & Challenges[1][2]

The Substrate-Catalyst Interface

The primary challenge in reducing 5-(4-nitrophenyl)pyrazole is the coordination of the pyrazole nitrogen (

-

Solution: Protonation of the pyrazole ring using a mild acid (e.g., acetic acid or HCl) blocks this coordination, maintaining high catalyst turnover frequencies (TOF).

-

Solubility: The product, 5-(4-aminophenyl)pyrazole, is highly polar and amphoteric. Standard aqueous workups often lead to yield loss in the aqueous phase. We employ a "Salting-Out" strategy to mitigate this.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and the critical decision points between the two methods.

Figure 1: Decision matrix and mechanistic pathways for the reduction of nitrophenyl pyrazoles.

Protocol A: Catalytic Hydrogenation (Pd/C)

Best For: High-purity requirements, scaling (>10g), and substrates lacking halides (Cl, Br, I) or sulfur.

Reagents & Equipment

| Reagent | Equiv/Conc.[1][2][3][4] | Role |

| 5-(4-nitrophenyl)pyrazole | 1.0 equiv | Substrate |

| Pd/C (10 wt% loading) | 10 wt% of substrate | Catalyst |

| Hydrogen ( | Balloon or 30 psi | Reductant |

| Methanol (MeOH) | 0.1 M conc. | Solvent |

| Acetic Acid (AcOH) | 2-5% v/v | Catalyst Protector |

Step-by-Step Methodology

-

Preparation: In a clean hydrogenation vessel (Parr bottle or round-bottom flask), dissolve the substrate in MeOH.

-

Acidification: Add Glacial Acetic Acid (2% by volume). Note: This protonates the pyrazole nitrogen, preventing it from binding irreversibly to the Pd surface.

-

Inerting: Carefully add the Pd/C catalyst. SAFETY: Pd/C is pyrophoric. Add it under a blanket of Nitrogen or Argon, or wet it first with a small amount of toluene/water.

-

Hydrogenation:

-

Laboratory Scale: Purge the flask 3x with vacuum/

. Attach a double-balloon of -

Parr Shaker: Pressurize to 30 psi. Shake for 2 hours.

-

-

Monitoring: Check TLC (5% MeOH in DCM). The starting material (UV active, yellow) should disappear; the amine (UV active, often fluorescent) will appear at a lower Rf.

-

Workup (The "Celite Sandwich"):

-

Filter the reaction mixture through a pad of Celite to remove Pd/C.

-

Wash the pad with MeOH.

-

Concentrate the filtrate to dryness.

-

-

Neutralization: The residue is the acetate salt. Dissolve in minimal water, neutralize with saturated

until pH ~8, and extract with Ethyl Acetate (EtOAc).-

Pro-Tip: If the product is water-soluble, skip neutralization and use the acetate salt directly for the next step if compatible.

-

Protocol B: Iron-Mediated Reduction (Fe/ )

Best For: Halogenated substrates (avoids dehalogenation), labs without

Reagents & Equipment

| Reagent | Equiv/Conc.[1][2][3][4] | Role |

| Substrate | 1.0 equiv | Substrate |

| Iron Powder (Fe) | 5.0 equiv | Reductant (SET agent) |

| Ammonium Chloride ( | 5.0 - 10.0 equiv | Electrolyte/Buffer |

| Ethanol/Water | 4:1 Ratio | Solvent System |

Step-by-Step Methodology

-

Activation: Mechanically stir the Iron powder in the EtOH/Water mixture with

at 60°C for 15 minutes. This "etches" the iron surface, removing oxide layers. -

Addition: Add the nitro-pyrazole substrate in one portion.

-

Reflux: Heat to reflux (approx. 80°C). Vigorous stirring is critical to keep the heavy iron powder suspended.

-

Timeline: Reaction typically completes in 1–3 hours. The yellow color of the nitro compound will fade to a colorless or pale brown suspension.

-

Hot Filtration (Critical Step):

-

While the mixture is still hot , filter through a Celite pad.

-

Why? The product can precipitate and get trapped in the iron sludge if cooled.

-

Wash the iron cake with hot Ethanol.

-

-

Isolation:

-

Concentrate the filtrate to remove Ethanol.

-

The product often precipitates from the remaining aqueous phase upon cooling. Filter and dry.[5]

-

If no precipitate: Extract with EtOAc, wash with Brine, dry over

.

-

Analytical Validation (Self-Validating Metrics)

To ensure the protocol was successful, compare your data against these standard shifts.

| Feature | 5-(4-nitrophenyl)pyrazole (Start) | 5-(4-aminophenyl)pyrazole (Product) |

| Appearance | Yellow Solid | Off-white / Pale brown solid |

| 1H NMR (Aromatic) | AA'BB' doublet system (~8.2 ppm) | AA'BB' shifts upfield (~6.6 ppm) |

| 1H NMR (Amine) | Absent | Broad singlet ~5.0–5.5 ppm (2H) |

| LC-MS (ESI+) | [M+H]+ = 190.06 | [M+H]+ = 160.08 |

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Incomplete Conversion (Method A) | Catalyst Poisoning | Add 5% AcOH; Ensure Pyrazole N is protonated. |

| Low Yield (Method B) | Product trapped in Fe sludge | Perform filtration while boiling hot; wash with hot MeOH. |

| Dehalogenation (Method A) | Pd/C is too active | Switch to Method B (Fe) or use Pt/C (sulfided). |

Safety & Handling

-

Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metals.

-

Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and clamps are secure. Use a blast shield for pressurized reactions.

-

Iron Waste: The iron residue may be pyrophoric if finely divided and dry. Quench with water before disposal.

References

-

Catalytic Hydrogenation of Pyrazoles

- Technique: Use of acidic modifiers to prevent catalyst poisoning in nitrogen heterocycles.

-

Source:World Intellectual Property Organization, WO2017133942A1, 2017 .

-

Iron-Mediated Reduction Protocol

-

Synthesis of 4-(1H-pyrazol-5-yl)

-

Selectivity in Nitro Reduction

-

Technique: Comparison of SnCl2 and Fe methods for chemoselectivity.[7]

-

Source:Tetrahedron Letters, 1984, 25(8), 839-842.

-

Sources

- 1. reddit.com [reddit.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. jsynthchem.com [jsynthchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

- 7. scispace.com [scispace.com]

Synthesis of Celecoxib analogs from nitro-pyrazole intermediates

Application Note & Protocol Guide

Topic: Synthesis of Celecoxib Analogs from Nitro-Pyrazole Intermediates

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed technical overview and actionable protocols for the synthesis of Celecoxib analogs, leveraging the strategic use of nitro-pyrazole intermediates. Celecoxib, a selective COX-2 inhibitor, serves as a critical scaffold in medicinal chemistry for developing novel anti-inflammatory and anticancer agents.[1][2] The introduction of a nitro group onto the pyrazole-aryl framework creates a versatile chemical handle, enabling a modular and divergent approach to generating libraries of novel analogs. We will explore the core synthetic strategy, from the construction of the pyrazole nucleus to regioselective nitration and subsequent diversification through reduction and coupling reactions. This document is intended for drug development professionals seeking to expand their chemical space around the valuable 1,5-diarylpyrazole pharmacophore.

Introduction: The Celecoxib Scaffold and the Power of Analogs

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] This selectivity allows it to mitigate pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[2][5] The core structure of Celecoxib, a 1,5-diarylpyrazole bearing a sulfonamide moiety, has proven to be a highly fruitful starting point for drug discovery.[3][6]

The development of Celecoxib analogs is driven by several key objectives:

-

Enhanced Potency and Selectivity: Fine-tuning the structure to improve binding affinity for the COX-2 active site.[7][8]

-

Improved Pharmacokinetic Profiles: Modifying physicochemical properties to optimize absorption, distribution, metabolism, and excretion (ADME).

-

Novel Therapeutic Applications: Discovering analogs with distinct biological activities, such as anticancer or antimicrobial properties, often independent of COX-2 inhibition.[1][9][10]

The strategic use of a nitro group as a synthetic intermediate offers a powerful platform for achieving this molecular diversity. The nitro moiety is a strongly deactivating, meta-directing group in electrophilic aromatic substitution, but more importantly, it is a synthetic linchpin that can be readily transformed into a wide array of other functional groups, most notably an amine, which is a direct precursor to the critical sulfonamide group of Celecoxib.

Core Synthetic Strategy: A Modular Approach via a Nitro-Pyrazole Keystone

The synthesis of diverse Celecoxib analogs from a common nitro-pyrazole intermediate follows a logical and modular pathway. This approach maximizes efficiency by building complexity from a single, well-characterized advanced intermediate. The overall strategy is outlined below.

Caption: General workflow for synthesizing Celecoxib analogs from a nitro-pyrazole intermediate.

Causality Behind the Strategy

-

Step A & B (Pyrazole Formation): The synthesis begins with the classic Knorr pyrazole synthesis, a robust and high-yielding reaction.[11][12] A 1,3-diketone (formed from a Claisen condensation) is cyclized with a substituted phenylhydrazine. For creating analogs, one might use 4-hydrazinobenzenesulfonamide directly[11], but our strategy employs a simpler phenylhydrazine (e.g., 4-methylphenylhydrazine) to form the diarylpyrazole core first. This preserves the option for late-stage diversification.

-

Step C (Nitration): This is the key step. Introducing a nitro group onto one of the phenyl rings provides the crucial synthetic handle. The choice of nitrating conditions (e.g., HNO₃/H₂SO₄) is critical for controlling regioselectivity. The pyrazole ring itself is generally resistant to nitration under these conditions, favoring substitution on the more activated phenyl ring.

-

Step D & E (Diversification): The nitro group is most commonly reduced to an amine using reagents like tin(II) chloride or catalytic hydrogenation. This primary amine is a versatile nucleophile.

-

Sulfonylation: Reaction with a sulfonyl chloride installs the sulfonamide moiety characteristic of Celecoxib and its direct analogs.

-

Other Modifications: The amine can be acylated, alkylated, or used to form other bioisosteric groups in place of the sulfonamide, such as azides or ureas, to probe the structure-activity relationship (SAR) of the secondary binding pocket in the COX-2 enzyme.[13]

-

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Nitrating agents are highly corrosive and strong oxidizers; handle with extreme care.

Protocol 1: Synthesis of a Keystone Nitro-Pyrazole Intermediate

This protocol describes the synthesis of 1-(4-nitrophenyl)-5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole, a key intermediate.

Part A: Synthesis of 1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione (10.0 g, 43.4 mmol) and ethanol (100 mL).

-

Reagent Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (10.6 g, 47.7 mmol) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-